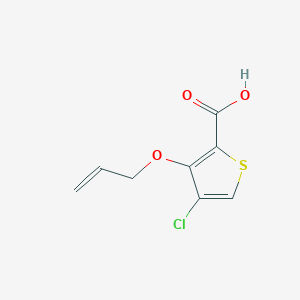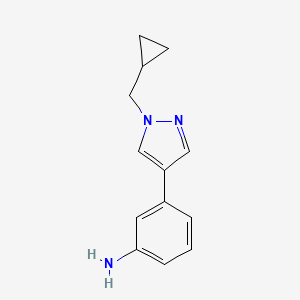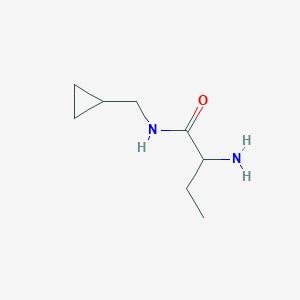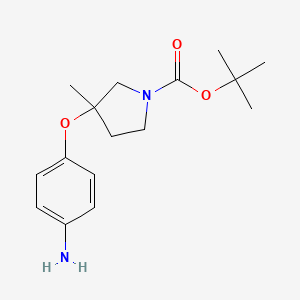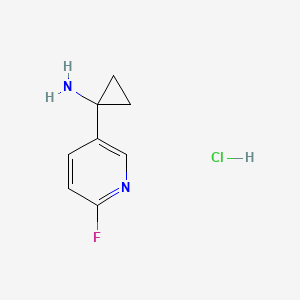
1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClFN2 It is a derivative of cyclopropane, substituted with a fluoropyridine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method involves the reaction of 6-fluoropyridine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The fluoropyridine group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride
- 1-(5-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride
- 1-(6-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid
Comparison: 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride is unique due to the presence of the fluorine atom at the 6-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated analog, the fluorinated compound may exhibit different pharmacokinetic properties and binding affinities. The carboxylic acid derivative, on the other hand, has different functional groups that can lead to distinct chemical and biological behaviors.
Eigenschaften
Molekularformel |
C8H10ClFN2 |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
1-(6-fluoropyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
InChI-Schlüssel |
PWVVNBICPRIEET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CN=C(C=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


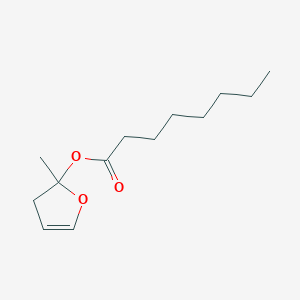

![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)

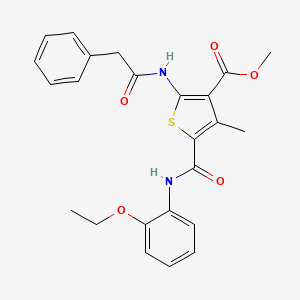
![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)


